molecular formula C13H13N3O2 B7850232 2-(2-hydroxyanilino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

2-(2-hydroxyanilino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Cat. No.: B7850232
M. Wt: 243.26 g/mol
InChI Key: CYPKVWBKDQJBOX-UHFFFAOYSA-N
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Description

2-(2-hydroxyanilino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a heterocyclic compound that contains both an aniline and a pyrimidine moiety. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyanilino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one typically involves the condensation of an appropriate aniline derivative with a cyclopentane-based precursor. One common method involves the reaction of 2-hydroxyaniline with a cyclopentanone derivative under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyanilino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(2-hydroxyanilino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyanilino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
  • 2-(2-hydroxybenzylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Uniqueness

2-(2-hydroxyanilino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both an aniline and a pyrimidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-hydroxyanilino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-11-7-2-1-5-10(11)15-13-14-9-6-3-4-8(9)12(18)16-13/h1-2,5,7,17H,3-4,6H2,(H2,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPKVWBKDQJBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=NC2=O)NC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)NC(=NC2=O)NC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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